[4-(Cyclopentanesulfonyl)phenyl]boronic acid
Overview
Description
[4-(Cyclopentanesulfonyl)phenyl]boronic acid is an organoboron compound with the molecular formula C11H15BO4S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentanesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopentanesulfonyl)phenyl]boronic acid typically involves the reaction of 4-bromophenylboronic acid with cyclopentanesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopentanesulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
[4-(Cyclopentanesulfonyl)phenyl]boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Cyclopentanesulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopentanesulfonyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylphenylboronic acid: Contains a methyl group instead of the cyclopentanesulfonyl group, leading to different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group imparts different electronic properties compared to the cyclopentanesulfonyl group.
Uniqueness
The presence of the cyclopentanesulfonyl group in [4-(Cyclopentanesulfonyl)phenyl]boronic acid imparts unique steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective. This uniqueness is particularly valuable in the development of specialized materials and in medicinal chemistry .
Properties
IUPAC Name |
(4-cyclopentylsulfonylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10,13-14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPQPYAEXRTCAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2CCCC2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250333 | |
Record name | B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175560-94-7 | |
Record name | B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175560-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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